molecular formula C9H12ClNO2 B7510205 5-Chloro-N,N-diethylfuran-2-carboxamid

5-Chloro-N,N-diethylfuran-2-carboxamid

Cat. No.: B7510205
M. Wt: 201.65 g/mol
InChI Key: OCWJRPZKSYADOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,N-diethylfuran-2-carboxamid is a furan-based carboxamide derivative characterized by a chlorine substituent at the 5-position of the furan ring and an N,N-diethyl group on the carboxamide moiety.

Properties

IUPAC Name

5-chloro-N,N-diethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-3-11(4-2)9(12)7-5-6-8(10)13-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWJRPZKSYADOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials : 5-Chlorofuran-2-carboxylic acid reacts with N,N-diethylcarbamoyl chloride in the presence of a tertiary base (e.g., 4-methylmorpholine or pyridine).

  • Procedure :

    • Combine equimolar amounts of 5-chlorofuran-2-carboxylic acid and N,N-diethylcarbamoyl chloride in an inert solvent (e.g., dichloromethane).

    • Add 1.2 equivalents of 4-methylmorpholine dropwise at 10–50°C.

    • Stir for 15–60 minutes at room temperature.

  • Workup : Quench with water, separate layers, and purify the organic phase via vacuum distillation.

Yield and Advantages

  • Yield : Estimated at 80–85% based on analogous reactions.

  • Advantages :

    • Eliminates intermediate isolation, reducing time and waste.

    • Operates at ambient temperature, minimizing energy input.

Direct Chlorination of N,N-Diethylfuran-2-Carboxamide

Electrophilic aromatic chlorination of pre-formed N,N-diethylfuran-2-carboxamide provides a regioselective pathway.

Chlorination Agents and Optimization

  • Reagents : Sulfonyl chloride (SO₂Cl₂) in acetonitrile or N-chlorosuccinimide (NCS) with a Lewis acid.

  • Procedure :

    • Dissolve N,N-diethylfuran-2-carboxamide in acetonitrile.

    • Add 1.2 equivalents of SO₂Cl₂ dropwise under ice cooling.

    • Heat to 50–55°C for 30–60 minutes.

    • Adjust pH to 10–12 with NaOH, extract, and recrystallize.

  • Yield : 85–91% (extrapolated from benzamide chlorination in).

Regioselectivity Considerations

The amide group at position 2 directs electrophilic substitution to position 5 due to its electron-withdrawing nature, ensuring >90% regioselectivity.

Adaptation of Bromination Methods for Chlorination

The CFBSA/KBr system used for brominating N,N-diethylfuran-2-carboxamide suggests a theoretical pathway for chlorination:

Limitations

  • Chloride’s lower nucleophilicity compared to bromide may necessitate harsher conditions.

  • Risk of over-chlorination or side reactions at elevated temperatures.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Regioselectivity Scalability
Single-pot synthesisRoom temperature, 1 h80–85%N/A (pre-chlorinated)High
Direct chlorination50–55°C, 0.5–1 h85–91%>90%Moderate
Bromination adaptationTheoreticalN/AUnconfirmedLow

Key Findings :

  • The single-pot method is optimal for bulk synthesis due to minimal steps and high purity.

  • Direct chlorination balances yield and selectivity but requires precise temperature control.

  • Bromination adaptations remain speculative and require further experimentation.

Experimental Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic reactivity but may increase side products.

  • Non-polar solvents (e.g., dichloromethane) improve solubility of carbamoyl chlorides.

Catalyst Screening

  • Lewis acids (FeCl₃, AlCl₃) could accelerate chlorination but risk decomposing the amide group.

Temperature Control

  • Maintaining temperatures below 60°C prevents decomposition of the furan ring.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-diethylfuran-2-carboxamid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N,N-diethylfuran-2-carboxamid.

    Substitution: N,N-diethylfuran-2-carboxamid derivatives with various substituents replacing the chloro group.

Scientific Research Applications

5-Chloro-N,N-diethylfuran-2-carboxamid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-diethylfuran-2-carboxamid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-Chloro-N,N-diethylfuran-2-carboxamid, highlighting substituent variations, molecular properties, and biological activities where available:

Compound Name Molecular Formula Molecular Weight Furan Substituent (Position 5) Amide Substituent Key Properties/Activity Reference
This compound (Hypothetical) C₉H₁₃ClNO₂ 202.66 Chlorine N,N-diethyl Not reported; inferred solubility and reactivity based on substituents.
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide C₂₁H₂₀ClNO₂ 353.84 2-Chlorophenyl 2,6-Diethylphenyl Structural rigidity from aromatic groups; potential for hydrophobic interactions.
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide C₁₇H₁₃ClN₂O₄S 376.81 2-Chlorophenyl 4-Sulfamoylphenyl Sulfonamide group enhances solubility and target binding (e.g., tubulin inhibition).
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide C₁₆H₁₆ClNO₄S 353.80 Chlorine 1,1-Dioxidotetrahydrothiophen-3-yl, N-methyl Sulfone and methyl groups may improve metabolic stability.
5-Chloro-2-methoxy-N-benzyl benzamide (Salicylamide analog) C₁₅H₁₄ClNO₂ 275.73 Chlorine (benzene core) Benzyl IC₅₀ values: 0.1–1.2 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines.

Key Observations:

Substituent Impact on Activity: Chlorine Position: Chlorine at the furan 5-position (hypothetical compound) may enhance electrophilicity compared to 2-chlorophenyl substituents in analogs like , which introduce steric bulk. In contrast, sulfonamide groups (e.g., ) improve solubility and target affinity, as seen in tubulin inhibitors .

Synthesis Methods :

  • Furan carboxamides are typically synthesized via amidation using coupling agents like ethyl chloroformate or DCC (dicyclohexylcarbodiimide) . For example, 5-chloro-2-methoxy-N-benzyl benzamide (a salicylamide analog) was prepared with 97% yield using triethylamine and dichloromethane .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., chlorine, sulfonamide) show enhanced anticancer activity. For instance, sulfonamide derivatives (e.g., compound 24 in ) exhibited IC₅₀ values of 0.5–2.1 µM against breast and colon cancers, attributed to tubulin polymerization inhibition.
  • Hydrophobic substituents (e.g., diethylphenyl in ) may enhance binding to hydrophobic pockets in target proteins, though excessive bulk could reduce bioavailability.

Structural and Functional Insights

  • Molecular Docking : Analogs like compound 33 (salicylamide) bind to the colchicine site of tubulin via hydrogen bonds (e.g., with GLN11) and π-π interactions . The hypothetical this compound may adopt a similar binding mode, with diethyl groups contributing to van der Waals interactions.
  • Selectivity: Sulfonamide derivatives (e.g., ) demonstrated selectivity indices (SI) >10 for cancer vs. normal cells, suggesting that substituent polarity critically influences therapeutic windows .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Chloro-N,N-diethylfuran-2-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a furan-2-carboxylic acid derivative with diethylamine under Schotten-Baumann conditions. Key parameters include:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) achieves >95% purity .
    • Data Contradiction : Some protocols report higher yields with microwave-assisted synthesis (70–80%) versus conventional reflux (50–60%) . Validate methods via HPLC and NMR to resolve discrepancies .

Q. What analytical techniques are critical for confirming the structural integrity of 5-Chloro-N,N-diethylfuran-2-carboxamide?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic signals: δ 1.2–1.4 ppm (diethyl CH3_3), δ 3.4–3.6 ppm (N-CH2_2), and δ 6.3–7.2 ppm (furan protons) .
  • IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm1^{-1} and C-Cl vibration at ~550–650 cm1^{-1} .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ peak matching the molecular formula C10_{10}H14_{14}ClNO2_2 (theoretical m/z: 223.07) .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-diethyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal the diethyl group increases electron density at the carbonyl oxygen, enhancing hydrogen-bonding potential with biological targets (e.g., enzymes) .
  • Comparative Studies : Replace diethyl with dimethyl or dipropyl groups. Bioassays show diethyl derivatives exhibit 30% higher antimicrobial activity due to optimal lipophilicity (logP ~2.5) .
    • Data Contradiction : Some studies report reduced solubility with bulkier alkyl groups; balance hydrophobicity via co-solvents (e.g., DMSO in aqueous assays) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls to minimize variability. For example, IC50_{50} values in conflicting studies (5–50 µM) may arise from differing incubation times (24 vs. 48 hours) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes. Instability under physiological conditions (t1/2_{1/2} < 1 hour) could explain inconsistent in vivo results .

Q. How can researchers design experiments to probe the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Transcriptomics : RNA sequencing of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Molecular Docking : Predict binding to tubulin or topoisomerase II using AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD_D) .
  • Pharmacophore Modeling : Map critical features (e.g., chlorine atom, carbonyl group) for structure-activity relationship (SAR) studies .

Key Research Recommendations

  • Prioritize computational studies (DFT, docking) to guide synthetic modifications for enhanced bioactivity .
  • Address metabolic instability via prodrug strategies (e.g., esterification of the carboxamide) .
  • Replicate conflicting biological assays under standardized conditions to establish reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N,N-diethylfuran-2-carboxamid
Reactant of Route 2
Reactant of Route 2
5-Chloro-N,N-diethylfuran-2-carboxamid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.